molecular formula C23H22ClN3O2S B2669563 2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955706-18-0

2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2669563
CAS No.: 955706-18-0
M. Wt: 439.96
InChI Key: YQQRWCGHSRJUCB-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a benzamide group, and a phenethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction. This can be achieved by reacting 4-chlorobenzoic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Attachment of the Phenethyl Side Chain: The phenethyl group can be introduced through a nucleophilic substitution reaction, where a phenethyl halide reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The benzamide group may enhance binding affinity to certain receptors, while the phenethyl side chain can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer agent with a thiazole structure.

Uniqueness

2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties compared to other thiazole derivatives .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c24-17-11-9-16(10-12-17)21(28)27-23-26-20-18(7-4-8-19(20)30-23)22(29)25-14-13-15-5-2-1-3-6-15/h1-3,5-6,9-12,18H,4,7-8,13-14H2,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQRWCGHSRJUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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